

An In-depth Technical Guide to Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-(2-aminophenoxy)benzoate
Cat. No.:	B1322956

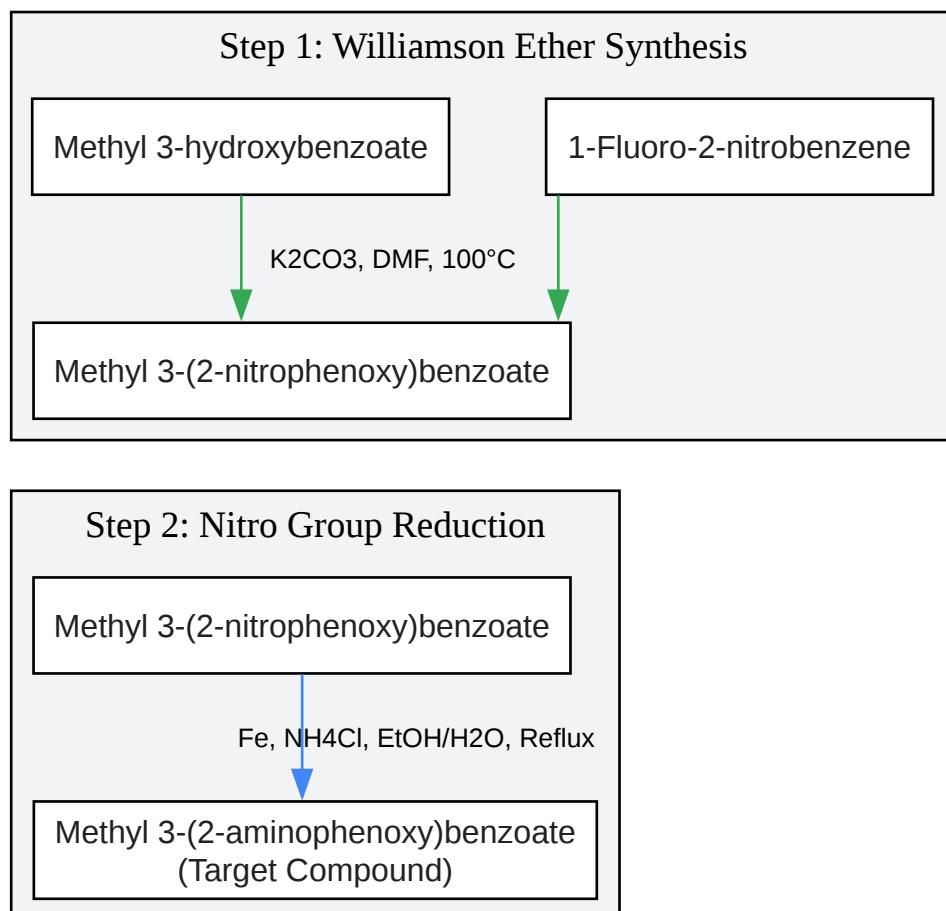
[Get Quote](#)

Abstract

This technical whitepaper provides a comprehensive overview of **Methyl 3-(2-aminophenoxy)benzoate**, a chemical intermediate of interest in organic synthesis. The standard IUPAC name for this compound is **methyl 3-(2-aminophenoxy)benzoate**. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established chemical principles. It includes a plausible synthetic pathway, detailed experimental protocols, tabulated physicochemical data from a related compound, and a discussion of potential applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and organic synthesis.

Chemical Identity and Properties

Methyl 3-(2-aminophenoxy)benzoate is an aromatic ether and an ester. Its structure consists of a methyl benzoate core with a 2-aminophenoxy substituent at the 3-position. While specific experimental data for this compound is not readily available in public literature, properties can be inferred from structurally similar compounds. The table below presents data for a close analog, Methyl 3-(4-amino-2-methylphenoxy)benzoate (CAS 946785-17-7), to provide an estimate of its physicochemical properties.^[1]


Property	Value	Source
Compound Name	Methyl 3-(4-amino-2-methylphenoxy)benzoate	ChemicalBook [1]
Molecular Formula	C15H15NO3	ChemicalBook [1]
Molecular Weight	257.28 g/mol	ChemicalBook [1]
Predicted Boiling Point	399.7 ± 37.0 °C	ChemicalBook [1]
Predicted Density	1.188 ± 0.06 g/cm³	ChemicalBook [1]

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of **Methyl 3-(2-aminophenoxy)benzoate** can be achieved via a two-step process involving a nucleophilic aromatic substitution (Williamson ether synthesis) followed by the reduction of a nitro group. This proposed workflow is based on standard, high-yield organic chemistry reactions.

Synthesis Workflow Diagram

The logical flow for the proposed synthesis is outlined below, starting from commercially available precursors.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Methyl 3-(2-aminophenoxy)benzoate**.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(2-nitrophenoxy)benzoate

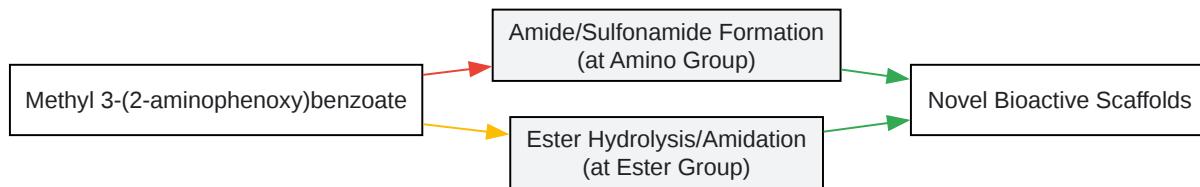
This step involves the reaction of a phenol with an activated aryl halide.

- Reagents and Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-hydroxybenzoate (1 equivalent), potassium carbonate (K_2CO_3 , 2 equivalents), and anhydrous dimethylformamide (DMF).

- Reaction: Stir the mixture under a nitrogen atmosphere. Add 1-fluoro-2-nitrobenzene (1.1 equivalents) dropwise to the suspension.
- Heating and Monitoring: Heat the reaction mixture to 100°C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
- Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.
- Purification: Filter the solid, wash thoroughly with water, and dry under a vacuum. The crude product, Methyl 3-(2-nitrophenoxy)benzoate, can be further purified by recrystallization from ethanol to yield a pale yellow solid.

Step 2: Synthesis of **Methyl 3-(2-aminophenoxy)benzoate** (Target Compound)

This step involves the reduction of the nitro group to an amine using iron powder in the presence of an electrolyte.


- Reagents and Setup: In a 500 mL round-bottom flask, suspend Methyl 3-(2-nitrophenoxy)benzoate (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
- Reaction: Add ammonium chloride (NH₄Cl, 4 equivalents) and iron powder (Fe, 5 equivalents) to the suspension.
- Heating and Monitoring: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
- Workup: Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
- Purification: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting residue can be dissolved in ethyl acetate and washed with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, **Methyl 3-(2-aminophenoxy)benzoate**. Further purification can be achieved by column chromatography on silica gel.

Potential Applications in Drug Development and Research

While specific biological activities of **Methyl 3-(2-aminophenoxy)benzoate** are not documented, its structure is a scaffold of interest in medicinal chemistry. The aminophenoxy moiety is present in various bioactive molecules. Related compounds, such as methyl 3-aminobenzoate, are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]

Logical Pathway for Application

The structural features of the title compound make it a versatile starting material for further chemical elaboration.

[Click to download full resolution via product page](#)

Caption: Potential derivatization pathways for drug discovery.

The primary amine can be readily acylated, sulfonated, or used in cyclization reactions to build heterocyclic systems. The methyl ester provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form a diverse library of compounds for screening.

Conclusion

Methyl 3-(2-aminophenoxy)benzoate is a compound with significant potential as a building block in organic synthesis. Although direct experimental data is scarce, this guide has provided a robust, plausible synthetic route and detailed protocols based on well-established chemical reactions. The physicochemical properties of a close structural analog have been presented to offer a baseline for its expected characteristics. The versatile functional groups of this molecule

make it an attractive intermediate for creating novel compounds, particularly in the fields of drug discovery and materials science. Further research is warranted to synthesize and characterize this compound and to explore its utility in various chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 3-(4-AMINO-2-METHYLPHENOXY)BENZOATE | 946785-17-7
[amp.chemicalbook.com]
- 2. Methyl 3-aminobenzoate, 98% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-(2-aminophenoxy)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322956#iupac-name-for-methyl-3-2-aminophenoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com